2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(9-13)17-20-21-18(26-17)19-16(22)8-11-5-6-14-15(7-11)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEASSACVGEWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide . For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant growth inhibition against various cancer cell lines.
Case Study:
A study on N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines showed that certain derivatives exhibited percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the oxadiazole structure may contribute to enhanced anticancer activity.
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promising antimicrobial effects. For example, studies on various acetamide derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A series of synthesized acetamides were evaluated for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The findings indicated that certain derivatives displayed potent activity against these microorganisms .
| Compound Type | Target Organism | Activity Level |
|---|---|---|
| Acetamide Derivatives | Mycobacterium tuberculosis | Significant |
| Acetamide Derivatives | Gram-positive Bacteria | Moderate to High |
| Acetamide Derivatives | Gram-negative Bacteria | Moderate |
Anti-Diabetic Potential
Recent investigations also suggest that oxadiazole-containing compounds may possess anti-diabetic properties. In vivo studies using genetically modified models have indicated that some derivatives significantly lower glucose levels.
Case Study:
Research involving a series of new oxadiazole derivatives demonstrated their ability to reduce glucose levels in Drosophila melanogaster models, indicating potential for further development as anti-diabetic agents .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3-methoxyphenyl group distinguishes it from analogs with chlorophenyl (e.g., ), benzofuran (e.g., ), or piperazine-ethyl-benzodioxole (e.g., ) substituents.
- Core Modifications : Replacement of 1,3,4-oxadiazole with 1,2-oxazole (as in ) or thiadiazole (as in ) alters electronic properties and bioactivity.
Physicochemical and Spectral Comparison
Table 3: Physicochemical Properties and Spectral Data
Notes:
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H26N2O5
- Molecular Weight : 446.5 g/mol
- SMILES Notation : CC(Nc(cc1)ccc1C(NC(Cc(cc1)ccc1OC)Cc(cc1)cc2c1OCO2)=O)=O
- LogP : 4.152 (indicating lipophilicity)
- Water Solubility : LogSw = -4.36 (suggesting low solubility)
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various biological activities including:
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study published in the ACS Omega journal investigated the anticancer properties of several oxadiazole derivatives. The results indicated that compounds similar to this compound showed significant inhibition of cancer cell lines such as HepG2 and MCF7. The study highlighted the structure–activity relationship (SAR), showcasing how modifications in the benzodioxole and oxadiazole rings influenced potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against various microbial strains using the disk diffusion method. The results demonstrated that compounds with similar structures exhibited varying degrees of inhibition against Staphylococcus aureus and Candida albicans. The findings suggested that the presence of the benzodioxole structure enhances antimicrobial efficacy by increasing membrane permeability .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
